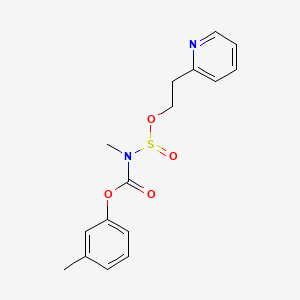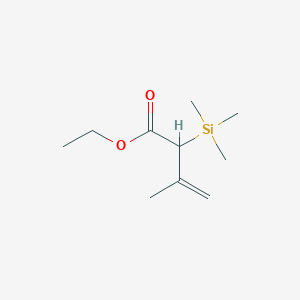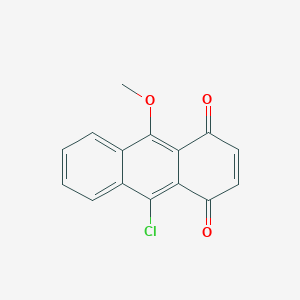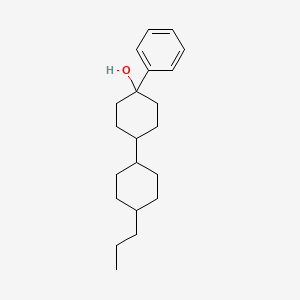
1-Phenyl-4-(4-propylcyclohexyl)cyclohexan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Phenyl-4-(4-propylcyclohexyl)cyclohexan-1-ol is an organic compound that belongs to the class of substituted cyclohexanes. This compound features a cyclohexane ring substituted with a phenyl group and a propylcyclohexyl group, making it a complex molecule with interesting chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-4-(4-propylcyclohexyl)cyclohexan-1-ol typically involves multi-step organic reactions. One common method involves the following steps:
Formation of the Propylcyclohexyl Group: The initial step involves the alkylation of cyclohexanone with propyl bromide in the presence of a strong base such as sodium hydride to form 4-propylcyclohexanone.
Addition of the Phenyl Group: The next step involves the addition of a phenyl group to the cyclohexanone derivative. This can be achieved through a Friedel-Crafts alkylation reaction using benzene and a Lewis acid catalyst such as aluminum chloride.
Reduction to Alcohol: The final step involves the reduction of the ketone group to an alcohol. This can be achieved using a reducing agent such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
化学反应分析
Types of Reactions
1-Phenyl-4-(4-propylcyclohexyl)cyclohexan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be further reduced to form different derivatives, depending on the reducing agent used.
Substitution: The phenyl and propyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products
Oxidation: Formation of 1-Phenyl-4-(4-propylcyclohexyl)cyclohexanone.
Reduction: Formation of various reduced derivatives depending on the specific conditions.
Substitution: Formation of halogenated derivatives such as brominated or chlorinated compounds.
科学研究应用
1-Phenyl-4-(4-propylcyclohexyl)cyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as a model compound to study the reactivity and stability of substituted cyclohexanes.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-Phenyl-4-(4-propylcyclohexyl)cyclohexan-1-ol involves its interaction with specific molecular targets. The phenyl and propylcyclohexyl groups can interact with various enzymes and receptors, influencing their activity. The compound may also participate in signaling pathways, affecting cellular processes.
相似化合物的比较
Similar Compounds
1-Phenylcyclohexanol: A simpler analog with only a phenyl group attached to the cyclohexane ring.
4-Propylcyclohexanol: A compound with only a propyl group attached to the cyclohexane ring.
1-Phenyl-4-(4-methylcyclohexyl)cyclohexan-1-ol: A similar compound with a methyl group instead of a propyl group.
Uniqueness
1-Phenyl-4-(4-propylcyclohexyl)cyclohexan-1-ol is unique due to the presence of both a phenyl group and a propylcyclohexyl group, which confer distinct chemical and physical properties. This combination of substituents makes it a valuable compound for studying the effects of steric and electronic factors on chemical reactivity and stability.
属性
CAS 编号 |
85547-08-6 |
|---|---|
分子式 |
C21H32O |
分子量 |
300.5 g/mol |
IUPAC 名称 |
1-phenyl-4-(4-propylcyclohexyl)cyclohexan-1-ol |
InChI |
InChI=1S/C21H32O/c1-2-6-17-9-11-18(12-10-17)19-13-15-21(22,16-14-19)20-7-4-3-5-8-20/h3-5,7-8,17-19,22H,2,6,9-16H2,1H3 |
InChI 键 |
GJCVKXZWLSUSGU-UHFFFAOYSA-N |
规范 SMILES |
CCCC1CCC(CC1)C2CCC(CC2)(C3=CC=CC=C3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






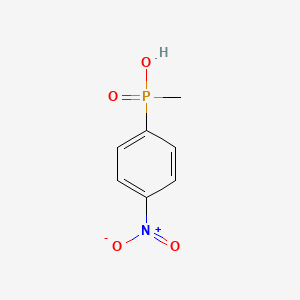
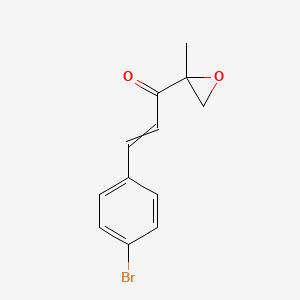
![{[(1-{2-[(E)-Phenyldiazenyl]phenyl}ethylidene)amino]oxy}acetic acid](/img/structure/B14408498.png)
![Methyl [amino(nitroamino)methylidene]carbamodithioate](/img/structure/B14408517.png)
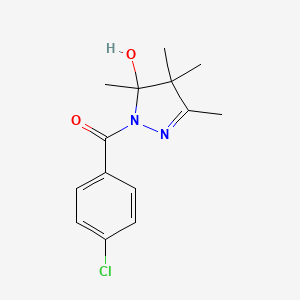
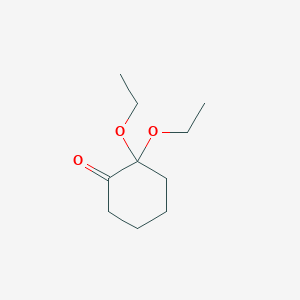
![11-Methyl-12H-benzo[a]phenothiazine](/img/structure/B14408535.png)
